molecular formula C14H15N3O5S B8224103 (R)-2-Methyl-N-(2-((4-nitrophenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)propane-2-sulfinamide

(R)-2-Methyl-N-(2-((4-nitrophenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)propane-2-sulfinamide

Cat. No.: B8224103
M. Wt: 337.35 g/mol
InChI Key: CQBMYYUPAMNNHF-HSZRJFAPSA-N
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Description

®-2-Methyl-N-(2-((4-nitrophenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)propane-2-sulfinamide is a complex organic compound that belongs to the class of sulfinamides. Sulfinamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfinamides, including ®-2-Methyl-N-(2-((4-nitrophenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)propane-2-sulfinamide, typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation . The reaction is usually carried out in the presence of oxidizing agents such as hydrogen peroxide or N-chlorosuccinimide, and solvents like acetonitrile .

Industrial Production Methods

In industrial settings, the production of sulfinamides can be scaled up using similar oxidative coupling methods. The use of ammonium carbamate as the nitrogen source and methanol as the reaction medium has been reported to be effective for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-N-(2-((4-nitrophenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)propane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products

The major products formed from these reactions include sulfonamides, amines, and substituted sulfinamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-2-Methyl-N-(2-((4-nitrophenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)propane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug design and discovery programs.

    Industry: The compound is used in the development of new materials and polymers.

Mechanism of Action

The mechanism by which ®-2-Methyl-N-(2-((4-nitrophenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)propane-2-sulfinamide exerts its effects involves the interaction with specific molecular targets and pathways. The sulfinamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Methyl-N-(2-((4-nitrophenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)propane-2-sulfinamide is unique due to its specific structural features, including the presence of a nitrophenyl group and a dioxocyclobutene ring. These features contribute to its distinct reactivity and potential biological activities .

Properties

IUPAC Name

(R)-2-methyl-N-[2-(4-nitroanilino)-3,4-dioxocyclobuten-1-yl]propane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S/c1-14(2,3)23(22)16-11-10(12(18)13(11)19)15-8-4-6-9(7-5-8)17(20)21/h4-7,15-16H,1-3H3/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBMYYUPAMNNHF-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC1=C(C(=O)C1=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)NC1=C(C(=O)C1=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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